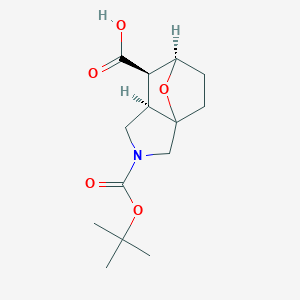
rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” typically involves multiple steps, including the formation of the isoindole core, introduction of the epoxy group, and the addition of the tert-butoxycarbonyl (Boc) protecting group. Common reagents used in these reactions include:
Isoindole formation: This can be achieved through cyclization reactions involving suitable precursors.
Boc protection: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
“rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of diols or other reduced forms.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of “rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The epoxy group and the Boc-protected carboxylic acid moiety play crucial roles in its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindole derivatives: Compounds with similar isoindole cores but different substituents.
Epoxy compounds: Molecules containing epoxy groups with varying structural frameworks.
Boc-protected amino acids: Compounds with Boc-protected carboxylic acid groups.
Uniqueness
“rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the epoxy group and the Boc-protected carboxylic acid makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H21NO5 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(5R,6R,7R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxa-3-azatricyclo[5.2.1.01,5]decane-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-6-8-10(11(16)17)9-4-5-14(8,7-15)19-9/h8-10H,4-7H2,1-3H3,(H,16,17)/t8-,9+,10+,14?/m0/s1 |
Clé InChI |
XNNFGFGELSPHDF-NOWMRDAKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2[C@H]([C@H]3CCC2(C1)O3)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C(C3CCC2(C1)O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




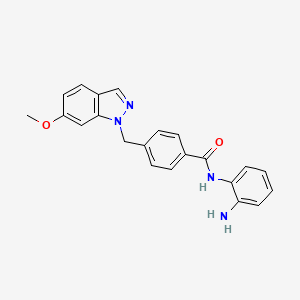
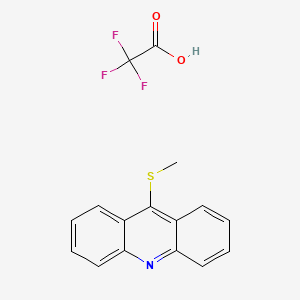

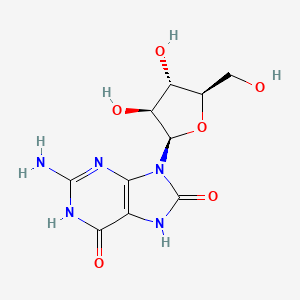
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B12926521.png)
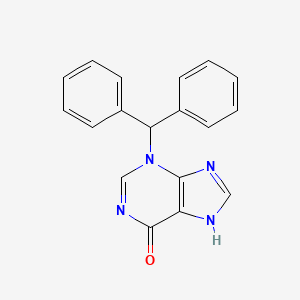
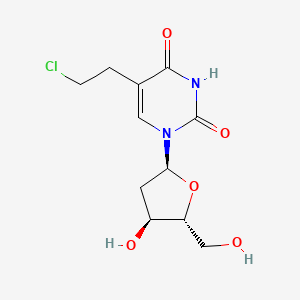


![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
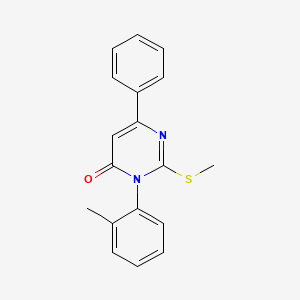
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
